molecular formula C16H22O4 B037978 (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate CAS No. 119753-05-8

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate

Cat. No. B037978
CAS RN: 119753-05-8
M. Wt: 278.34 g/mol
InChI Key: LAUIGLFWZICCML-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The methoxy group might undergo reactions such as demethylation, while the benzoate group could participate in reactions such as ester hydrolysis .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study results. It could potentially interact with biological molecules via its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific safety data, it’s important to handle this compound with appropriate safety precautions .

properties

IUPAC Name

(2-methoxy-3,5,6-trimethyloxan-4-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-10-12(3)19-16(18-4)11(2)14(10)20-15(17)13-8-6-5-7-9-13/h5-12,14,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUIGLFWZICCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC(=O)C2=CC=CC=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923098
Record name Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119753-05-8
Record name Methyl 2,4,6-trideoxy-3-O-benzoyl-2,4-di-C-methyltalohexopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119753058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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